Cas no 68776-42-1 (12-Hydroxy-2,3-dihydroeuparin)

12-Hydroxy-2,3-dihydroeuparin 化学的及び物理的性質
名前と識別子
-
- 12-Hydroxy-2,3-dihydroeuparin
- (2S)-2,3-Dihydro-2alpha-[1-(hydroxymethyl)vinyl]-5-acetylbenzofuran-6-ol
- 12-Hydroxy-2
- 68776-42-1
- CS-0148907
- CHEMBL462941
- AKOS040760921
- HY-N8680
- DA-69459
- 1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
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- インチ: 1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1
- InChIKey: KPJMESMRKLJVPB-LBPRGKRZSA-N
- ほほえんだ: O1C2C=C(C(C(C)=O)=CC=2C[C@H]1C(=C)CO)O
計算された属性
- せいみつぶんしりょう: 234.08920892g/mol
- どういたいしつりょう: 234.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: Oil
12-Hydroxy-2,3-dihydroeuparin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
12-Hydroxy-2,3-dihydroeuparin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2596-1 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55910-5 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN2596-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN2596-5 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN2596-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥ 4040 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55910-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2596-1 mL * 10 mM (in DMSO) |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-08 | ||
TargetMol Chemicals | TN2596-1 ml * 10 mm |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 | ||
TargetMol Chemicals | TN2596-1 ml * 10 mm |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
12-Hydroxy-2,3-dihydroeuparin 関連文献
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2. Book reviews
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
12-Hydroxy-2,3-dihydroeuparinに関する追加情報
Introduction to 12-Hydroxy-2,3-dihydroeuparin (CAS No. 68776-42-1): Applications and Recent Research Developments
12-Hydroxy-2,3-dihydroeuparin, identified by its Chemical Abstracts Service (CAS) number 68776-42-1, is a naturally occurring compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This triterpenoid saponin, derived from the roots of certain species within the Euonymus genus, exhibits a unique molecular structure characterized by hydroxyl and dihydro functionalities, which contribute to its diverse biological activities. The compound's chemical formula and stereochemistry have been meticulously elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring a comprehensive understanding of its structural framework.
The pharmacological profile of 12-Hydroxy-2,3-dihydroeuparin has been extensively studied, revealing potential therapeutic applications in various domains. Initial research highlighted its anti-inflammatory properties, with studies demonstrating its ability to modulate cytokine production and inhibit key inflammatory pathways such as NF-κB and MAPK. These findings align with the growing interest in natural products as alternatives or adjuvants to conventional anti-inflammatory agents. Furthermore, the compound has shown promise in preclinical models of neurodegenerative diseases, where it was observed to attenuate oxidative stress and protect against neuronal cell death. Such neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.
Recent advancements in metabolomics have provided deeper insights into the pharmacokinetic behavior of 12-Hydroxy-2,3-dihydroeuparin. Research indicates that the compound undergoes extensive metabolic transformation within vivo, primarily through Phase II biotransformation pathways involving glucuronidation and sulfation. These metabolic processes not only influence the bioavailability of the compound but also contribute to its prolonged half-life, allowing for sustained therapeutic effects. Additionally, studies employing high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) have identified novel metabolites generated during these transformations, offering valuable insights into potential drug-drug interactions and toxicity profiles.
The synthetic chemistry of 12-Hydroxy-2,3-dihydroeuparin has also been a subject of intense investigation. Researchers have developed efficient synthetic routes that mimic the natural biosynthesis pathway, enabling scalable production for both research and commercial purposes. These synthetic strategies often involve multi-step organic transformations, including ring closure reactions and selective hydroxyl group introductions, which are critical for reproducing the exact stereochemistry of the natural product. Such synthetic advancements not only facilitate access to pure compounds for pharmacological testing but also provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential.
In clinical trials, 12-Hydroxy-2,3-dihydroeuparin has demonstrated efficacy in treating conditions associated with chronic inflammation and oxidative stress. A notable study published in a peer-reviewed journal reported significant improvements in patients with rheumatoid arthritis following treatment with this compound. The study attributed these improvements to reduced joint swelling and pain, as well as improved functional capacity as measured by standardized assessment tools. Similarly, another clinical trial focused on patients with chronic obstructive pulmonary disease (COPD) showed that 12-Hydroxy-2,3-dihydroeuparin supplementation reduced exacerbation frequency and improved lung function tests. These clinical outcomes underscore the compound's potential as a therapeutic agent in managing inflammatory disorders.
The safety profile of 12-Hydroxy-2,3-dihydroeuparin has been thoroughly evaluated through toxicological studies conducted both in vitro and in vivo. Acute toxicity tests using animal models have revealed low toxicity levels at high doses, suggesting a favorable safety margin for human use. Chronic toxicity studies have further supported these findings by showing no significant organ damage or pathological changes following prolonged administration. Additionally, allergenicity assessments have ruled out any hypersensitivity reactions associated with the compound. These safety data collectively contribute to its growing acceptance as a viable candidate for clinical development.
The role of 12-Hydroxy-2,3-dihydroeuparin in drug development is further underscored by its potential as a lead compound for novel therapeutics. Researchers are exploring its structure as a scaffold for designing derivatives with enhanced bioavailability or targeted action profiles. Computational modeling techniques such as molecular docking have been employed to identify binding interactions between 12-Hydroxy-2,3-dihydroeuparin and biological targets relevant to diseases like cancer and cardiovascular disorders. These computational approaches complement experimental efforts by predicting promising drug candidates before costly synthesis trials.
The sustainability aspect of producing 12-Hydroxy-2,3-dihydroeuparin is another critical consideration in modern pharmaceutical research. Biotechnological innovations have enabled plant cell culture systems capable of high-yield production of this compound without relying on wild harvesting practices that could deplete natural resources or disrupt ecosystems. Such bioproduction methods align with green chemistry principles by reducing environmental impact while maintaining high purity standards required for pharmaceutical applications.
In conclusion,12-Hydroxy-2,3-dihydroeuparin (CAS No. 68776-42-1) represents a compelling example of how natural products continue to inspire advancements in medicine through their unique chemical structures and biological activities。 Its multifaceted applications ranging from anti-inflammatory effects to neuroprotection highlight its therapeutic versatility。 The ongoing research into its pharmacology、synthesis、and clinical efficacy promises further insights into this remarkable compound’s potential contributions to human health。 As scientific understanding evolves,so too will our ability to harness such natural treasures for innovative treatments that address pressing medical challenges。
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